Pratensein(1-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

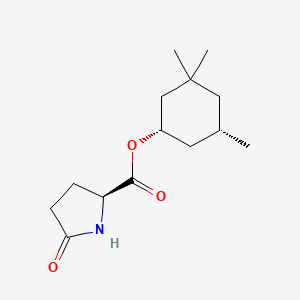

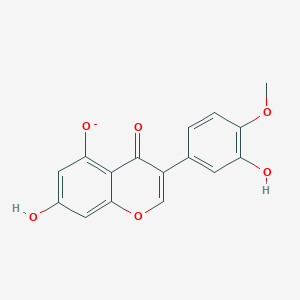

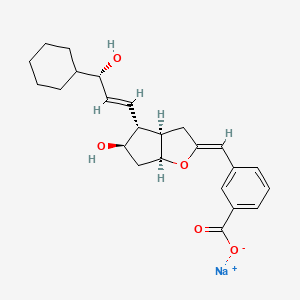

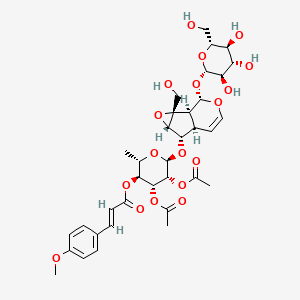

Pratensein(1-) is a phenolate anion that results from the removal of a proton from the hydroxy group at position 7 of pratensein. It is a conjugate base of a pratensein.

Scientific Research Applications

Cognitive Protection in Alzheimer's Disease

Pratensein demonstrates potential in protecting against cognitive impairments associated with Alzheimer's disease (AD). Studies have shown pratensein's ability to improve learning and memory in rats with amyloid beta (Aβ1-42) induced cognitive deficits. It appears to enhance synaptic plasticity, cholinergic function, and reduce neuronal degeneration and apoptosis in the hippocampus. Pratensein's impact includes decreasing inflammatory indicators and regulating expressions of Aβ-related genes and synapse plasticity-related proteins (Wei et al., 2015). Another study confirms these findings, noting pratensein's capacity to ameliorate learning and memory deficits, reduce neuroinflammation, and restore synapse and brain-derived neurotrophic factor (BDNF) levels (Liang et al., 2015).

Cardioprotective Effects

In the context of cardiovascular health, pratensein has shown promise in mitigating ferroptosis in cardiomyocytes under ischemia-reperfusion conditions. It reduces apoptosis, oxidative stress markers, and enhances the Nrf2/GPX4 signaling pathway, offering potential protection against myocardial infarction (Wang, Ma, & Di, 2022).

Anti-inflammatory Properties

Pratensein exhibits significant anti-inflammatory effects. Studies have identified its role in stimulating peroxisome proliferator-activated receptors (PPARs) and inhibiting proinflammatory transcription factors like NF-κB. It has shown efficacy in reducing inflammatory mediators in various conditions, suggesting its utility in treating inflammatory diseases such as dermatitis, arthritis, and potentially cancer (Vogl et al., 2013); (Chung et al., 2018).

Neuroprotective Effects

Pratensein has shown neuroprotective properties, particularly in dopaminergic neurons. It's effective in attenuating lipopolysaccharide (LPS)-induced neurodegeneration and inhibiting the production of proinflammatory factors in neuron-glia cultures (Chen et al., 2008).

Anti-diabetic Potential

Investigations into pratensein's effects on pancreatic β cells reveal its potential in diabetes treatment. It shows a cytoprotective action against cytotoxicity and increases insulin concentration, suggesting its utility in enhancing pancreatic β cell viability and function (Khazaei & Pazhouhi, 2018).

Anti-HIV Activity

Pratensein and pratensein glycoside have demonstrated anti-HIV activities, particularly effective in inhibiting HIV-1 replication. This suggests pratensein's potential use in HIV treatment strategies (Behbahani, 2017).

properties

Product Name |

Pratensein(1-) |

|---|---|

Molecular Formula |

C16H11O6- |

Molecular Weight |

299.25 g/mol |

IUPAC Name |

7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-4-oxochromen-5-olate |

InChI |

InChI=1S/C16H12O6/c1-21-13-3-2-8(4-11(13)18)10-7-22-14-6-9(17)5-12(19)15(14)16(10)20/h2-7,17-19H,1H3/p-1 |

InChI Key |

FPIOBTBNRZPWJW-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)[O-])O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Dehydro-[6]-gingerdione](/img/structure/B1264868.png)

![(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;hydrate](/img/structure/B1264874.png)

![2-bromo-N-[2-(2-naphthalenyl)ethyl]acetamide](/img/structure/B1264876.png)